Tetracontatrien-3-one
Description
Tetracontatrien-3-one is a long-chain polyunsaturated ketone with a hypothesized molecular formula of C₄₀H₇₂O, derived from its systematic name. Such compounds are typically studied for their roles in lipid metabolism, industrial applications (e.g., surfactants), or as intermediates in organic synthesis. However, peer-reviewed literature on this specific compound is scarce, necessitating comparisons with structurally or functionally analogous molecules.
Properties
CAS No. |
117696-16-9 |
|---|---|
Molecular Formula |
C40H74O |
Molecular Weight |
571.0 g/mol |
IUPAC Name |
tetraconta-1,4,6-trien-3-one |
InChI |
InChI=1S/C40H74O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40(41)4-2/h4,36-39H,2-3,5-35H2,1H3 |
InChI Key |
XHMFVBGZKICWPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=CC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracontatrien-3-one typically involves the use of long-chain alkenes and specific catalysts to facilitate the formation of the desired product. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tetracontatrien-3-one can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated alkanes .
Scientific Research Applications
Tetracontatrien-3-one has several applications in scientific research, including:
Chemistry: Used as a model compound to study long-chain alkenes and their reactivity.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for synthesizing bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tetracontatrien-3-one involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes involved in oxidative stress pathways, leading to the modulation of cellular responses. The compound’s long carbon chain and multiple double bonds allow it to interact with various biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis Challenges : Long-chain ketones like this compound require multi-step synthesis, often involving cross-metathesis or Wittig reactions. Cyclic analogs (e.g., tetramethyloxetan-3-one) are simpler to synthesize via ring-forming reactions .
- Stability Issues : Polyunsaturated chains are prone to oxidation, limiting industrial use without stabilizers. Cyclic ketones exhibit higher thermal stability.
- Knowledge Gaps: No peer-reviewed studies on this compound were identified in the provided evidence. Comparisons rely on extrapolation from shorter-chain or cyclic ketones.
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